9-Bromo-2-Nitrofluorene
Overview
Description
9-Bromo-2-Nitrofluorene: is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, where the hydrogen atoms at positions 9 and 2 are substituted with a bromine atom and a nitro group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-Bromo-2-Nitrofluorene typically involves the bromination of 2-nitrofluorene. One common method is as follows:
Bromination of 2-Nitrofluorene:
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
9-Bromo-2-Nitrofluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Reduction Reactions: Hydrogen gas, metal catalysts (e.g., palladium on carbon), or metal hydrides (e.g., sodium borohydride).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields 9-amino-2-nitrofluorene.
Reduction Reactions: Reduction of the nitro group yields 9-bromo-2-aminofluorene.
Oxidation Reactions: Products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 9-Bromo-2-Nitrofluorene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the effects of brominated and nitro-substituted aromatic compounds on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9-Bromo-2-Nitrofluorene depends on its specific application
Molecular Targets: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Pathways Involved: The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
2-Nitrofluorene: Lacks the bromine substitution at position 9.
9-Bromofluorene: Lacks the nitro substitution at position 2.
9-Amino-2-Nitrofluorene: Has an amino group instead of a bromine atom at position 9.
Uniqueness:
9-Bromo-2-Nitrofluorene: is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
9-bromo-2-nitro-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMLOKJKGOPCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279335 | |
Record name | 9-Bromo-2-Nitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53172-79-5 | |
Record name | NSC12355 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Bromo-2-Nitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Bromo-2-nitrofluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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